molecular formula C4H11Br2N B1521139 2-Bromo-N,N-dimethylethanamine hydrobromide CAS No. 2862-39-7

2-Bromo-N,N-dimethylethanamine hydrobromide

Cat. No. B1521139
CAS RN: 2862-39-7
M. Wt: 232.94 g/mol
InChI Key: MFRUVSDIZTZFFL-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethylethanamine hydrobromide is a quaternary ammonium salt . It is used as an excipient in pharmaceutical formulations and has been used to prepare conjugates for clinical diagnostics . It is also used in the synthesis and evaluation of hydroxyadenines as interferon inducers with improved oral bioavailabilities .


Synthesis Analysis

The synthesis of this compound involves the reaction of dimethylamine and bromoethane in the presence of hydrochloric acid to produce N,N-dimethylbromoethanamine, which then reacts with hydrobromic acid to yield this compound .


Molecular Structure Analysis

The molecular formula of this compound is C4H11Br2N . The InChI code is 1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H . The molecular weight is 232.95 g/mol .


Chemical Reactions Analysis

This compound is a useful research chemical used in the synthesis and evaluation of hydroxyadenines as interferon inducers with improved oral bioavailabilities . It has also been used to prepare conjugates for clinical diagnostics .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 121.7ºC at 760mmHg . The flash point is 27.4ºC . The vapor pressure is 14.4mmHg at 25°C .

Scientific Research Applications

Marine Derived Alkaloids and Their Potential

Research into marine-derived indole alkaloids has revealed the potential of compounds like 5-bromo-N,N-dimethyltryptamine, a structural analog of 2-Bromo-N,N-dimethylethanamine hydrobromide, as antidepressant and sedative drug leads. These compounds have shown significant antidepressant-like action and potent sedative activity. Their interaction with serotonin receptors indicates a potential mechanism for these effects, highlighting the role of bromine in novel chemical spaces and electrostatic interactions in marine environments (Ibrahim et al., 2017).

Gas-Liquid Chromatographic Analysis in Pharmaceuticals

Gas-liquid chromatographic procedures have been developed for the quantitative determination of 2-diphenylmethoxy-N, N-dimethylethanamine (a compound related to this compound) in pharmaceutical formulations. This methodology is significant for the accurate and efficient analysis of this class of compounds in various pharmaceutical products (Abdel-Moety & El-bardicy, 1985).

Synthetic Processes in Organic Chemistry

Studies on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, have shown the relevance of compounds structurally similar to this compound. Such compounds are widely used in medicine, pesticides, and chemical fields, demonstrating their versatility and importance in various industrial applications (Wang Ling-ya, 2015).

Bromination Techniques in Organic Synthesis

The bromination of various organic compounds, including those similar to this compound, is a key step in the synthesis of a wide range of organic molecules. This process is crucial for creating novel compounds with potential pharmaceutical and industrial applications (Laus et al., 2012).

Safety and Hazards

2-Bromo-N,N-dimethylethanamine hydrobromide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, avoid contact with skin and eyes, and avoid inhaling its dust or gas . It should be stored away from fire sources and oxidizers, and kept in a cool, dry place .

Biochemical Analysis

Biochemical Properties

2-Bromo-N,N-dimethylethanamine hydrobromide plays a significant role in biochemical reactions due to its ability to act as a methylating agent. It interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to various substrates. This interaction is crucial in the study of methylation processes, which are essential for gene regulation and protein function. Additionally, this compound can interact with nucleic acids, leading to modifications that affect gene expression and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modifying key signaling molecules, thereby altering cellular responses to external stimuli. This compound can also affect gene expression by inducing or repressing the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This interaction can lead to the formation of reactive intermediates, which may further interact with other cellular components. Additionally, this compound can affect the levels of specific metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components. This can result in its accumulation in certain cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments, such as the nucleus or mitochondria, where it can exert its effects. The localization of this compound can influence its activity and function, as different cellular environments provide distinct biochemical contexts .

properties

IUPAC Name

2-bromo-N,N-dimethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRUVSDIZTZFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951281
Record name 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2862-39-7
Record name (2-Bromoethyl)dimethylamine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2862-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoethyldimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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